4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-

Aliskiren synthesis Chiral resolution Biocatalysis

4-Pentenoic acid, 5-chloro-2-(1-methylethyl)- (C₈H₁₃ClO₂; MW 176.64 g/mol) is an α,β-unsaturated carboxylic acid featuring a terminal chloroalkene moiety and an α-isopropyl substituent. Its primary documented role is as an optically active (2S,4E)-configured intermediate in the commercial-scale synthesis of Aliskiren, the first-in-class direct renin inhibitor approved for hypertension.

Molecular Formula C8H13ClO2
Molecular Weight 176.64 g/mol
Cat. No. B13651589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-
Molecular FormulaC8H13ClO2
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCC(C)C(CC=CCl)C(=O)O
InChIInChI=1S/C8H13ClO2/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3,(H,10,11)
InChIKeyNOPVMHYFCPFLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-: A Key Chiral Intermediate for Renin Inhibitor API Synthesis


4-Pentenoic acid, 5-chloro-2-(1-methylethyl)- (C₈H₁₃ClO₂; MW 176.64 g/mol) is an α,β-unsaturated carboxylic acid featuring a terminal chloroalkene moiety and an α-isopropyl substituent [1]. Its primary documented role is as an optically active (2S,4E)-configured intermediate in the commercial-scale synthesis of Aliskiren, the first-in-class direct renin inhibitor approved for hypertension [2]. The compound exists as both racemic and enantiomerically enriched forms, with the (S)-enantiomer being the critical stereochemical determinant for downstream peptidomimetic drug construction. The presence of both a reactive 5-chloro-4-pentenoic acid scaffold and a stereodefined α-isopropyl group distinguishes it from generic pentenoic acid derivatives lacking this precise substitution pattern [3].

4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-: Why Generic 4-Pentenoic Acid Derivatives Cannot Replace This Specific Aliskiren Intermediate


Generic 4-pentenoic acid derivatives such as 4-pentenoic acid (CAS 591-80-0), 2-methyl-4-pentenoic acid, or other α-alkyl-4-pentenoic acids lack the precise stereochemical and substitution pattern required for the convergent synthesis of Aliskiren [1]. The (S)-configuration at the α-carbon and the (E)-geometry of the 5-chloroalkene are not merely ancillary features; they are stereodefined recognition elements that direct the regioselective Grignard addition and subsequent lactonization steps unique to the Aliskiren synthetic route [2]. Substitution with a simpler 4-pentenoic acid would disrupt the entire stereochemical cascade, as the α-isopropyl group in this compound serves as a specific structural mimic of the P1 renin-binding motif in the final drug molecule [3]. Consequently, any alternative intermediate lacking the (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid scaffold would require a complete retooling of the manufacturing process, incurring substantial development and regulatory validation costs [2].

4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-: Quantitative Differentiation Evidence Versus In-Class Comparators


Aliskiren Intermediate: Superior Enantiomeric Purity via Non-Mammalian Esterase Bioresolution

The (S)-enantiomer of 5-chloro-2-isopropyl-4-pentenoic acid ester can be produced with >99% enantiomeric excess (ee) using a non-mammalian esterase (from Rhodosporidium toruloides) for bioresolution, whereas the prior art using Pig Liver Esterase (PLE) achieved lower optical purity and faced significant regulatory hurdles [1]. The improved ee directly reduces downstream purification costs and eliminates the need for diastereomeric salt resolution steps that were required with PLE-based methods [2].

Aliskiren synthesis Chiral resolution Biocatalysis

Aliskiren Intermediate: Reduced Regulatory Risk Versus Mammalian-Derived Biocatalysts

The use of a non-mammalian esterase (Rhodosporidium toruloides) for the bioresolution of 5-chloro-2-isopropyl-4-pentenoic acid esters eliminates the risk of transmitting transmissible spongiform encephalopathy (TSE) agents, a regulatory concern that made mammalian Pig Liver Esterase (PLE) commercially unattractive [1]. This shift from mammalian to microbial enzymes was driven by the EMEA/410/01/01 Rev2 guideline, which became enforceable in 2004 and imposed stringent controls on animal-derived products in pharmaceutical synthesis [2].

Pharmaceutical manufacturing Regulatory compliance Enzyme sourcing

Aliskiren Intermediate: Demonstrated Scalability for Multi-Kilogram Production

The patent literature explicitly demonstrates that the (S)-5-chloro-2-isopropyl-4-pentenoic acid ester can be produced in enantiomerically enriched form on a commercial scale using a cost-effective enzymatic resolution process [1]. In contrast, alternative stereoselective syntheses using chiral auxiliaries were described as 'not yet satisfactory and is regarded as too costly' for commercial production [2]. The improved process using non-mammalian esterase provides 'high yield and high optical purity by simple operation' [3], enabling reliable supply for Aliskiren API manufacturing.

Process chemistry Scale-up Aliskiren manufacturing

Aliskiren Intermediate: Structural Uniqueness Versus Generic Pentenoic Acid Derivatives

The (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid scaffold contains a specific combination of stereochemical features (α-isopropyl, (S)-configuration, (E)-chloroalkene) that are essential for the convergent synthesis of Aliskiren, the first-in-class direct renin inhibitor [1]. Generic 4-pentenoic acid (CAS 591-80-0), lacking the α-isopropyl and 5-chloro substituents, is a simple fatty acid oxidation inhibitor with hypoglycemic activity but no utility in renin inhibitor synthesis [2]. Other α-alkyl-4-pentenoic acids lack the precise stereochemistry required for the Grignard addition and lactonization steps in the Aliskiren route [3].

Structure-activity relationship Aliskiren synthesis Chiral building block

4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-: Validated Procurement Scenarios for Pharmaceutical Manufacturing


Commercial-Scale Synthesis of Aliskiren (Direct Renin Inhibitor) API

The (2S,4E)-5-chloro-2-isopropyl-4-pentenoic acid is the essential chiral building block for the convergent synthesis of Aliskiren, a first-in-class direct renin inhibitor approved for hypertension [1]. The compound's (S)-configuration at the α-carbon and (E)-chloroalkene geometry enable the regioselective Grignard addition to a pseudoephedrine spiroannelated γ-butyrolactone, a step that defines the entire stereochemical outcome of the API [2]. Procurement of this intermediate in high enantiomeric purity (>99% ee) eliminates the need for costly diastereomeric salt resolution steps downstream, reducing overall manufacturing costs [3].

Biocatalytic Process Development Using Non-Mammalian Enzymes

This compound serves as a model substrate for developing and validating non-mammalian esterase-based bioresolution processes [1]. The demonstrated ability of Rhodosporidium toruloides esterase to achieve >99% ee in the selective hydrolysis of racemic 5-chloro-2-isopropyl-4-pentenoic acid methyl ester establishes a regulatory-compliant alternative to Pig Liver Esterase (PLE) for chiral resolution steps in pharmaceutical manufacturing [2]. Procurement of both racemic and enantiopure forms supports process optimization studies aimed at replacing animal-derived enzymes with microbial alternatives, reducing TSE-related regulatory burden [3].

Stereoselective Synthesis Research and Chiral Building Block Derivatization

The reactive 5-chloro-4-pentenoic acid scaffold of this compound enables further derivatization to form corresponding esters, amides, and acyl chlorides for use in medicinal chemistry campaigns [1]. As demonstrated in the Aliskiren synthesis route, the compound can be converted to its acyl chloride and subsequently to a dimethylamide intermediate, showcasing its versatility as a chiral pool starting material for peptidomimetic drug discovery [2]. Procurement of this compound supports research into novel renin inhibitors and other aspartic protease inhibitors requiring α-isopropyl-substituted scaffolds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.